molecular formula C7H6Cl2N2O B109879 1-(3,4-Dichlorophenyl)urea CAS No. 2327-02-8

1-(3,4-Dichlorophenyl)urea

Cat. No.: B109879
CAS No.: 2327-02-8
M. Wt: 205.04 g/mol
InChI Key: CYESCLHCWJKRKM-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)urea is a chemical compound with the molecular formula C7H6Cl2N2O. It is known for its applications in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a urea group attached to a 3,4-dichlorophenyl ring, making it a versatile molecule with significant industrial and scientific importance.

Biochemical Analysis

Biochemical Properties

Diuron interacts with various enzymes and proteins in biochemical reactions. It is biodegraded aerobically by two successive N-demethylation reactions followed by the cleavage of the amide bond leading to the formation of 3,4-dichloroaniline (3,4-DCA), a highly toxic metabolite affecting cell growth .

Cellular Effects

Diuron has significant effects on various types of cells and cellular processes. It inhibits the Hill reaction in photosynthesis by limiting the production of high-energy compounds such as adenosine triphosphate (ATP) used for various metabolic processes . This impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, diuron exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The degradation of diuron proceeds via the formation of dealkylated metabolites to form 3,4-dichloroaniline (3,4-DCA) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diuron change over time. It is relatively persistent in soil with a half-life of 90–180 days, which varies from several weeks to years in different types of soil environment affected by pH, temperature, moisture content, and soil matrix .

Metabolic Pathways

Diuron is involved in metabolic pathways that interact with enzymes or cofactors. It is biodegraded by urea bridge cleavage, dehalogenation, deamination, and ring opening, and finally cis, cis -muconic acid is generated .

Transport and Distribution

Diuron is easily taken up from the soil by the root system of plants and rapidly translocated into their stems and leaves via xylem by transpiration

Subcellular Localization

It is known to block the binding sites of plastid quinones in photosynthetic system II , suggesting its localization in the chloroplasts of plant cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)urea can be synthesized through several methods. One common approach involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with ammonia or an amine to yield the desired urea derivative . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding chlorinated aromatic compounds.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of catalysts or under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce amines.

Scientific Research Applications

1-(3,4-Dichlorophenyl)urea has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)urea can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYESCLHCWJKRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041468
Record name N-(3,4-Dichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2327-02-8
Record name N-(3,4-Dichlorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2327-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, (3,4-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002327028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,4-Dichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-Dichlorophenyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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